1-(2-Methylphenoxy)-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQEWJJVXFCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962944 | |
| Record name | 1-(2-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-61-7 | |
| Record name | 1-(2-Methylphenoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-(o-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Aryloxypropanol Derivatives Research
Aryloxypropanol derivatives are characterized by a propanol (B110389) backbone linked to an aromatic ring through an ether bond. This structural motif is the foundation for a wide array of compounds with diverse applications. Research into this class of molecules is extensive, with a significant focus on their potential as biologically active agents and as versatile intermediates in chemical synthesis.
Derivatives of aryloxypropanol are often investigated for their pharmacological properties. The core structure can be readily modified, allowing for the exploration of structure-activity relationships. For example, the addition of different substituents to the aromatic ring or modifications to the propanol chain can lead to compounds with specific biological targets. While not a pharmaceutical itself, 1-(2-Methylphenoxy)-2-propanol serves as a structural analogue and a synthetic precursor to more complex molecules with potential therapeutic applications. ontosight.ai
The study of related compounds provides insight into the chemical behavior of this compound. For instance, research on similar molecules like 1,3-bis(2-methylphenoxy)propan-2-ol (B91271) and various amino-substituted aryloxypropanols highlights the reactivity of the hydroxyl and ether functional groups, which are key to their utility in further chemical transformations. evitachem.comontosight.ai
Significance in Organic Synthesis and Chemical Sciences
Established Synthetic Routes to this compound and its Analogs
The creation of this compound and its related compounds relies on well-documented synthetic routes. These pathways include nucleophilic substitution for forging the ether bond and ring-opening reactions of epoxides to form the propanol (B110389) structure.
Nucleophilic Substitution Approaches for Ether Linkage Formation
The Williamson ether synthesis is a cornerstone method for forming the ether linkage in this compound. libretexts.orgmasterorganicchemistry.com This S(_N)2 reaction involves an alkoxide ion reacting with a primary alkyl halide. libretexts.orgmasterorganicchemistry.com In the synthesis of analogs, such as 1-(4-methylphenoxy)-2-propanol, 4-methylphenol reacts with 2-chloropropanol in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions. The choice of solvent can be critical, with dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) favoring O-alkylation. thieme-connect.de
A general representation of this reaction is:
o-cresol + 2-halopropanol + Base → this compound + Salt + H₂O
Variations of the Williamson synthesis may employ different bases, such as silver oxide (Ag(_2)O), which is milder than sodium hydride (NaH). libretexts.org The use of phase-transfer catalysts can be beneficial when dealing with reactants of low solubility in common organic solvents. thieme-connect.de
Epoxide Ring-Opening Reactions in Propanol Backbone Formation
The reaction of epoxides, particularly propylene oxide, with phenols is a key strategy for constructing the 2-propanol backbone of this compound. openstax.orglibretexts.org This reaction can be catalyzed by either acids or bases. openstax.orglibretexts.org
Under basic conditions, the phenoxide ion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an S(_N)2-type reaction. openstax.orglibretexts.org For instance, the reaction of propylene oxide with o-cresol in the presence of a base yields this compound.
In an acidic environment, the epoxide is first protonated, making it more susceptible to nucleophilic attack by the phenol. openstax.orglibretexts.org The regioselectivity of the acid-catalyzed ring-opening depends on the structure of the epoxide. For an unsymmetrical epoxide like propylene oxide, the nucleophile will preferentially attack the more substituted carbon. libretexts.org
A patent describes a method for synthesizing β-alkoxy alcohol compounds, including 1-phenoxy-2-propanol, by reacting propylene oxide with phenol in the presence of a specific catalyst at room temperature, achieving a high yield. google.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Propylene oxide, Phenol | (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O, Room Temperature | 1-Phenoxy-2-propanol | 92.1% | google.com |
| Epichlorohydrin, 4-Methylphenol | (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O, Room Temperature | 1-Chloro-3-(4-methylphenoxy)-2-propanol | 90% | google.com |
Organocatalytic and Stereoselective Synthesis Strategies
Recent advancements have focused on developing organocatalytic and stereoselective methods to produce specific enantiomers of this compound and its analogs. Organocatalysis offers a greener and more sustainable alternative to traditional metal-based catalysts. researchgate.net
For example, the chiral synthesis of (S)-Mephenesin, which is 3-(2-methylphenoxy)-1,2-propanediol, has been achieved using L-proline as an organocatalyst. researchgate.netasianpubs.org This synthesis involves the α-aminoxylation of 3-(2-methyl-phenoxy)propanal as the key chirality-inducing step. researchgate.netasianpubs.org While not directly producing this compound, this demonstrates the power of organocatalysis in creating chiral building blocks with the same core structure.
Furthermore, biocatalytic methods employing enzymes like alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of ketone precursors to chiral alcohols. acs.orgresearchgate.net These enzymatic methods often exhibit high enantioselectivity and can be performed under mild conditions. acs.org
Precursor Roles in Complex Molecular Synthesis
The utility of this compound extends beyond its direct applications, serving as a crucial building block and a starting point for the development of functional materials.
Building Block Applications in Advanced Organic Intermediates
This compound serves as a valuable organic building block in the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com Its structure, containing both a hydroxyl group and an ether linkage, allows for a variety of subsequent chemical transformations.
Epoxides, from which this compound can be derived, are excellent intermediates for constructing complex molecules in a stereoselective manner due to their ring strain-induced electrophilicity. encyclopedia.pub The ring-opening of epoxides can be part of a cascade of reactions to form polycyclic ether natural products. nih.gov
The compound and its analogs are used in the synthesis of various pharmaceutical intermediates. For instance, derivatives of phenoxy propanolamine (B44665) are found in a range of drugs. The synthesis of these more complex molecules often involves the initial preparation of a phenoxy propanol structure.
Derivatization for Functional Material Development
The functional groups present in this compound, namely the hydroxyl group and the aromatic ring, allow for derivatization to create new materials with specific properties. Derivatization is a common strategy to modify the chemical and physical properties of a molecule, such as its solubility, reactivity, and biological activity. ontosight.aiscience.gov
For example, the hydroxyl group can be esterified or etherified, while the aromatic ring can undergo electrophilic substitution reactions. These modifications can lead to the development of new polymers, surfactants, or other functional materials. The synthesis of derivatives like 2-Propanol, 1-(3-methylphenoxy)-3-((2-(m-nitroanilino)ethyl)amino)-, monohydrochloride, showcases how the basic 1-(methylphenoxy)-2-propanol structure can be elaborated to include additional functional groups like amino and nitro groups, potentially leading to materials with interesting electronic or biological properties. ontosight.ai
Optimization of Synthetic Conditions
The efficient synthesis of this compound, a compound of significant interest, relies on the careful optimization of reaction conditions. Key areas of focus include the selection of appropriate catalytic systems to ensure high selectivity and the study of reaction kinetics to maximize yield.
The synthesis of this compound, also known as mephenesin (B1676209), can be achieved through the reaction of o-cresol with a propylene oxide equivalent, such as glycerol (B35011) carbonate (GlyC). The choice of catalyst is crucial in directing the reaction towards the desired product and minimizing the formation of byproducts. Both homogeneous and heterogeneous basic catalysts have been investigated for this transformation. acs.org
In a comparative study, various basic catalysts were evaluated for the alkylation of phenols with GlyC. Catalysts such as potassium carbonate (K₂CO₃) and sodium methoxide (B1231860) (NaOCH₃) were found to be active, with potassium carbonate showing higher activity at lower temperatures (140°C). acs.org At higher temperatures (170°C), both catalysts led to high conversions at shorter reaction times. Cesium carbonate (Cs₂CO₃) has also been employed as a basic catalyst, demonstrating high efficiency in the synthesis of related phenoxy propanols. acs.org
Heterogeneous catalysts like magnesium oxide (MgO) have also been explored. While generally requiring higher temperatures to become active, they offer the advantage of easier separation from the reaction mixture. acs.org The selectivity of these catalytic systems is a critical parameter, with the primary goal being the maximization of the desired this compound and minimization of other isomers or byproducts.
For the synthesis of the related compound 1-methoxy-2-propanol (B31579) from methanol (B129727) and propylene oxide, nano metal oxides have shown promise as efficient and selective catalysts. For instance, α-Fe₂O₃ demonstrated outstanding catalytic performance with high conversion and selectivity. researchgate.net This suggests that similar metal oxide-based systems could be effective for the synthesis of this compound.
Furthermore, for the production of enantiomerically pure forms of mephenesin, chiral catalysts are employed. Polymeric salen-cobalt complexes have been used for the hydrolytic kinetic resolution of terminal epoxides with phenols, achieving high enantioselectivity. koreascience.kr
Below is a table summarizing the performance of different catalytic systems in the synthesis of mephenesin and related compounds.
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| K₂CO₃ | Phenol + Glycerol Carbonate | 140 | - | - | Up to 54% (MPP) | More active than NaOCH₃ at lower temperatures. | acs.org |
| NaOCH₃ | Phenol + Glycerol Carbonate | 140-170 | - | High at 170°C | - | Effective at higher temperatures. | acs.org |
| Cs₂CO₃ | Phenol + Glycerol Carbonate | 140 | 5 h | 96% (Phenol) | ~60% (MPP), ~20% (DPP) | High conversion and good yield for mono- and di-substituted products. | acs.org |
| MgO | Phenol + Glycerol Carbonate | 140-200 | 5 h | Increases with temperature | - | Heterogeneous catalyst, requires higher temperatures for activity. | acs.org |
| α-Fe₂O₃ | Methanol + Propylene Oxide | 160 | 8 h | 97.7% | 83.0% (Selectivity to 1-methoxy-2-propanol) | Highly efficient and selective for a related etherification. | researchgate.net |
*MPP refers to mono-phenoxy-1,2-propanediol and DPP refers to 1,3-diphenoxy-2-propanol (B1265514).
Understanding the reaction kinetics is fundamental to optimizing the synthesis of this compound and enhancing its yield. Studies on the reaction of phenol with glycerol carbonate (GlyC) catalyzed by cesium carbonate (Cs₂CO₃) have provided insights into the reaction progress over time. The conversion of the limiting reactant, phenol, increases steadily, reaching near completion after several hours at 140°C. acs.org The yield of the primary product, the mono-substituted phenoxy propanediol, also increases with time, eventually reaching a plateau. acs.org
Several methodologies can be employed to enhance the yield of this compound. One key parameter is the molar ratio of the reactants. For the reaction of phenol with GlyC, a molar ratio of 1:2 (phenol:GlyC) was found to be optimal for obtaining good yields of the mono-substituted product. acs.org
Temperature is another critical factor influencing both the reaction rate and the selectivity. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired byproducts. For the Cs₂CO₃ catalyzed reaction of phenol and GlyC, 140°C was identified as a suitable temperature to balance kinetics and selectivity. acs.org
A significant strategy to enhance the yield of a desired product in a multi-step reaction is to control the reaction sequence. In the synthesis of 1,3-diphenoxy-2-propanol from phenol and GlyC, a multi-step approach was developed. This involved the initial quantitative formation and isolation of an intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one, followed by its reaction with another equivalent of phenol. This method resulted in a significantly higher yield of the disubstituted product compared to the one-pot reaction. acs.org A similar strategy could be adapted to optimize the yield of this compound.
The table below illustrates the effect of reaction parameters on the synthesis of phenoxy propanols.
| Parameter Varied | Catalyst | Reactants | Conditions | Effect on Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Molar Ratio (Phenol:GlyC) | NaOCH₃ | Phenol + Glycerol Carbonate | 140°C, 5 h | 1:2 ratio found to be optimal for good yields of MPP and DPP. | acs.org |
| Temperature | K₂CO₃ / NaOCH₃ | Phenol + Glycerol Carbonate | 140°C vs 170°C | Higher temperature (170°C) increases reaction rates. | acs.org |
| Reaction Time | Cs₂CO₃ | Phenol + Glycerol Carbonate | 140°C | Yields of MPP and DPP increase with time, reaching a plateau. | acs.org |
| Synthetic Strategy | Cs₂CO₃ | Phenol + Glycerol Carbonate | Multi-step vs. One-pot | Multi-step process significantly increased the yield of DPP to 66%. | acs.org |
Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Degradation Pathways
The stability and degradation of 1-(2-Methylphenoxy)-2-propanol are dictated by the reactivity of its aryl ether linkage and the secondary alcohol group. Mechanistic studies have focused on its susceptibility to hydrolysis, photochemical breakdown, and redox reactions.
Ethers are generally characterized by their high chemical stability and resistance to cleavage in the absence of specialized reagents or harsh conditions. The this compound molecule, being an aryl alkyl ether, is stable under neutral or basic aqueous conditions. However, the ether bond can be cleaved under strongly acidic conditions, typically involving hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org
The cleavage mechanism is an acid-catalyzed nucleophilic substitution. The first step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile (the halide ion, e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms. masterorganicchemistry.com
For this compound, two pathways are possible:
Attack at the secondary carbon: The halide ion can attack the secondary carbon of the propanol (B110389) moiety. This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com This pathway is favored because the carbon is not sterically hindered to the same degree as a tertiary carbon, and the alternative of forming a primary or aryl carbocation is unfavorable. This cleavage results in the formation of 2-methylphenol and a 2-halopropane.
Attack at the aryl carbon: Nucleophilic attack on the sp²-hybridized carbon of the methylphenyl group is not favored under either SN1 or SN2 conditions. masterorganicchemistry.com
Therefore, the predominant mechanism for the acidic cleavage of this compound is an SN2 reaction at the secondary carbon, yielding 2-methylphenol and 2-halopropane. The stability of aryl methyl ethers in hot liquid water has also been studied, revealing a bimolecular hydrolysis process that follows a concerted O-activated SN2 mechanism. acs.org
| Reactant | Reagent | Mechanism | Products |
|---|---|---|---|
| This compound | HBr or HI | SN2 | 2-Methylphenol and 2-Bromopropane or 2-Iodopropane |
The photochemical degradation of this compound, particularly in aqueous environments, is an important transformation pathway. This process often involves advanced oxidation processes (AOPs), where semiconductor photocatalysts like titanium dioxide (TiO₂) are used. mdpi.com When a photocatalyst absorbs a photon with sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents. epa.gov
The degradation of the molecule by these radicals can proceed through several pathways:
Hydroxylation of the aromatic ring.
Oxidation of the secondary alcohol group.
Cleavage of the ether bond.
Complete mineralization to CO₂, water, and inorganic salts.
The kinetics of such photocatalytic degradation reactions are often described by the Langmuir-Hinshelwood (L-H) model. epa.gov This model accounts for the adsorption of the substrate onto the catalyst surface and the subsequent surface reaction. At low substrate concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model. The degradation rate is influenced by factors such as catalyst loading, pH, and the initial concentration of the compound. mdpi.com Studies on similar aromatic compounds show that photodegradation efficiency can be enhanced by using composite photocatalysts, which improve charge separation and carrier transfer. mdpi.comnih.gov
| Kinetic Model | Description | Applicability |
|---|---|---|
| Langmuir-Hinshelwood | Relates reaction rate to the concentration of substrate adsorbed on the catalyst surface. | Heterogeneous photocatalysis. |
| Pseudo-First-Order | A simplification of the L-H model at low substrate concentrations, where the rate is directly proportional to the substrate concentration. | Low concentration regimes. |
Beyond photocatalysis, this compound can undergo other oxidative and reductive transformations.
Oxidative transformations can occur through various chemical methods. The oxidation of glycol ethers, a class of compounds to which this compound belongs, can lead to the formation of toxic metabolites like aldehydes and organic acids. nih.govntnu.no Gas-phase photo-oxidation initiated by OH radicals can lead to the formation of peroxy radicals, which can undergo further reactions, including autoxidation pathways. ku.dkacs.org In the presence of hypervalent iodine reagents, the ketone precursor, 1-(2-methylphenoxy)-2-propanone, could undergo α-functionalization reactions such as α-hydroxylation or α-oxytosylation. wikipedia.org
Reductive transformations primarily focus on the cleavage of the robust aryl-oxygen bond. Traditional methods require harsh conditions, but modern catalytic systems offer milder alternatives. Nickel-catalyzed reductive cleavage has been developed to break C(aryl)–O bonds, using an internal reductant from the alkoxy group itself, which avoids the need for an external agent like hydrosilane. nih.govrsc.org This method can convert aryl alkyl ethers into the corresponding arenes and alcohols. rsc.org Another approach involves transition-metal-free reductive cleavage using a combination of a silane, such as triethylsilane, and a base, which regioselectively ruptures the C–O bond. researchgate.net For aryl alkyl ethers, reduction with lithium metal can also cleave the ether bond, leading to either an aryllithium and a lithium alkoxide or a lithium phenoxide and an alkyllithium, with the product ratio depending on the specific structure and reaction conditions. acs.org
Stereoselective Reactions and Chiral Transformations
The presence of a chiral center at the C-2 position of the propanol moiety means that this compound exists as a pair of enantiomers, (R)- and (S)-1-(2-methylphenoxy)-2-propanol. The synthesis and transformation of these specific stereoisomers are of significant interest.
The preparation of enantiomerically pure this compound can be achieved through two main strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective synthesis aims to create a specific enantiomer directly. A common strategy involves the asymmetric opening of a prochiral epoxide. For instance, the reaction of 2-methylphenol with propylene (B89431) oxide in the presence of a chiral catalyst can yield an enantiomerically enriched product. Another powerful method is the asymmetric reduction of the corresponding ketone, 1-(2-methylphenoxy)-2-propanone. Asymmetric transfer hydrogenation using chiral catalysts is a well-established method for this purpose. Furthermore, asymmetric epoxidation of an allylic precursor, such as via the Sharpless asymmetric epoxidation, can create a key chiral intermediate that is then converted to the target molecule. nih.gov
Chiral resolution involves the separation of a racemic mixture. wikipedia.org
Diastereomeric Salt Formation: If the molecule contains an acidic or basic handle (or can be derivatized to have one), it can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective analytical and preparative method for separating enantiomers. ntu.edu.twnih.gov The differential interaction of the enantiomers with the CSP allows for their separation. ntu.edu.tw
Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemate, allowing for the separation of the unreacted, faster-reacting enantiomer from the product of the slower-reacting one. mdpi.com
Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis and transformation. Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and stereoselectivity. tudelft.nl
Biocatalytic Reduction: A primary biocatalytic route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1-(2-methylphenoxy)-2-propanone. sigmaaldrich.comscbt.com Oxidoreductases, particularly ketoreductases (KREDs), are widely used for this transformation. tudelft.nl By selecting an appropriate KRED, often from a microbial source like Bacillus cereus, one can selectively produce either the (R)- or (S)-alcohol with very high enantiomeric excess (ee). mdpi.com These reactions typically require a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ using a whole-cell system or a secondary enzyme. tudelft.nlmdpi.com
Biocatalytic Hydrolysis: An alternative route involves the kinetic resolution of a racemic epoxide precursor, such as 2-methyl-phenyloxirane, using epoxide hydrolases (EHs). mdpi.com These enzymes catalyze the enantioselective hydrolysis of the epoxide ring to form a vicinal diol. mdpi.comresearchgate.net One enantiomer of the epoxide is hydrolyzed much faster than the other, allowing for the separation of the remaining, unreacted epoxide enantiomer from the diol product, both in high enantiomeric purity. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Methylphenoxy)-2-propanol, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound yields distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the effects of aromatic ring currents. The aromatic protons on the tolyl group are expected to appear in the downfield region, typically between 6.8 and 7.2 ppm. The protons of the propanol (B110389) backbone would resonate further upfield. The methine (CH) proton adjacent to the hydroxyl group is anticipated to show a signal around 4.0-4.2 ppm, which would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The two protons of the methylene group (O-CH₂) are diastereotopic and would be expected to produce complex signals around 3.8-4.0 ppm. The terminal methyl group (CH-CH₃) protons would appear as a doublet around 1.2 ppm, while the methyl group on the aromatic ring would produce a singlet at approximately 2.2 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton. The aromatic carbons would generate signals in the 110-160 ppm range, with the carbon atom bonded to the ether oxygen (C-O) appearing most downfield in this group. The carbons of the propanol chain would be found further upfield; the CH-OH carbon is expected around 65-70 ppm, the O-CH₂ carbon near 70-75 ppm, and the terminal methyl carbon at approximately 15-20 ppm. The aromatic methyl carbon signal is anticipated around 16-21 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.2 | Multiplet |
| Propanol CH | 4.0 - 4.2 | Multiplet |
| Methylene O-CH₂ | 3.8 - 4.0 | Multiplet |
| Aromatic CH₃ | ~2.2 | Singlet |
| Propanol CH₃ | ~1.2 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155 - 158 |
| Aromatic C-CH₃ | 128 - 131 |
| Aromatic CH | 110 - 127 |
| Methylene O-CH₂ | 70 - 75 |
| Propanol CH-OH | 65 - 70 |
| Propanol CH₃ | 15 - 20 |
This compound possesses conformational flexibility due to rotation around its single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propanol side chain. The molecule also contains a stereocenter at the second carbon of the propanol chain. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these dynamic processes, such as conformational exchange or rotation around bonds, that occur on the NMR timescale.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄O₂. lookchem.comchemicalbook.com The calculated monoisotopic mass for this formula is 166.09938 Da. uni.lu An experimental HRMS measurement yielding a mass value very close to this theoretical value would serve as definitive confirmation of the compound's elemental composition.
Table 3: Molecular Formula and Mass Data
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol lookchem.com |
In a mass spectrometer, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, characteristic pieces. The resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce the original structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
A common fragmentation for alcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this molecule, cleavage between C1 and C2 of the propanol chain would result in a fragment containing the 2-methylphenoxy group. Another likely fragmentation is the loss of a water molecule (M-18) from the molecular ion. docbrown.info Cleavage of the ether bond can also occur, which would likely lead to a prominent peak corresponding to the tolyloxy cation or a related fragment at m/z 107. The base peak in the spectrum would likely arise from a stable fragment, possibly the [CH₃-CH=OH]⁺ ion at m/z 45, resulting from cleavage of the ether C-O bond. docbrown.info
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 148 | [C₁₀H₁₂O]⁺ | Loss of H₂O (M-18) |
| 108 | [C₇H₈O]⁺ | Cresol radical cation |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion or cresoxy cation |
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Aromatic C-H stretching vibrations would appear as a series of sharp bands around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-O stretching vibrations are also highly characteristic; the aryl-alkyl ether C-O stretch would produce a strong band around 1230-1270 cm⁻¹, while the alcohol C-O stretch would appear in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range.
The Raman spectrum would show complementary information. While the O-H stretch is typically weak in Raman, aromatic ring vibrations, particularly the C=C stretching modes, usually produce strong signals. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring would be a sharp, intense band, providing a clear fingerprint for the aromatic portion of the molecule.
Table 5: Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (medium) |
| Aliphatic C-H Stretch | 2850 - 3000 | IR/Raman (strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman (strong) |
| Aryl-Alkyl Ether C-O Stretch | 1230 - 1270 | IR (strong) |
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)
UV-Vis and ECD spectroscopies probe the electronic transitions within a molecule, providing information about its chromophores and, in the case of ECD, its absolute stereochemistry.
The UV-Vis absorption spectrum of this compound is primarily determined by its aromatic chromophore, the 2-methylphenoxy group. The propanol chain itself does not absorb light in the standard UV-Vis range (200-800 nm). The benzene ring exhibits characteristic electronic transitions, primarily π → π* transitions, which are influenced by the substituents on the ring. science-softcon.de
The alkoxy (-OCH₂...) and methyl (-CH₃) groups are considered auxochromes. These electron-donating groups typically cause a bathochromic (red) shift in the absorption maxima and an increase in the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The UV spectrum is expected to show two main absorption bands:
An intense band around 220 nm, analogous to the E₂-band of benzene.
A less intense, structured band around 270 nm, corresponding to the B-band of benzene, which is a symmetry-forbidden transition made partially allowed by the substitution.
| Transition | Typical Wavelength (λmax) for Substituted Benzenes | Description |
|---|---|---|
| E₂-band (π → π) | ~220 nm | Strong absorption related to excitation to a higher energy excited state. |
| B-band (π → π) | ~270 nm | Weaker absorption with vibrational fine structure, arising from a symmetry-forbidden transition. |
This compound possesses a chiral center at the second carbon of the propanol chain, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. While these enantiomers have identical physical properties such as melting point and IR/UV-Vis spectra, they can be distinguished using chiroptical techniques like Electronic Circular Dichroism (ECD) spectroscopy. nih.gov
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org An ECD spectrum plots this difference (Δε = εL - εR) as a function of wavelength. The two enantiomers of a chiral compound will produce ECD spectra that are perfect mirror images of each other. nih.gov A positive peak or trough in the spectrum is known as a Cotton effect. For this compound, the (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, in which case the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.
This technique is exceptionally powerful for:
Assigning Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute (R) or (S) configuration of an enantiomer can be unambiguously determined. researchgate.net
Determining Enantiomeric Purity: The magnitude of the ECD signal is directly proportional to the enantiomeric excess of the sample. A racemic (50:50) mixture will be ECD silent, as the equal and opposite signals from the two enantiomers cancel each other out. nih.gov
| Enantiomer | Expected ECD Signal (Cotton Effect) |
|---|---|
| (R)-1-(2-Methylphenoxy)-2-propanol | Positive or Negative (e.g., +Δε) |
| (S)-1-(2-Methylphenoxy)-2-propanol | Opposite and Equal (e.g., -Δε) |
| Racemic Mixture | Zero (Δε = 0) |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. austinpublishinggroup.com These ab-initio methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. austinpublishinggroup.com
The electronic structure of a molecule dictates its chemical behavior. DFT and HF calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. austinpublishinggroup.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
The optimization process involves finding the minimum potential energy on the molecular surface, which reveals the most stable three-dimensional arrangement of the atoms. researchgate.net For 1-(2-Methylphenoxy)-2-propanol, this would involve determining the precise spatial relationship between the 2-methylphenyl group, the ether linkage, and the propanol (B110389) backbone. The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a basic framework for predicting the arrangement of electron domains around a central atom, which is then refined by quantum calculations to account for more complex electronic and steric effects. pressbooks.pubyoutube.com
Key electronic properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. austinpublishinggroup.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-O(ether) | ~1.37 Å |
| Bond Length | O(ether)-C(propanol) | ~1.43 Å |
| Bond Length | C-O(hydroxyl) | ~1.42 Å |
| Bond Angle | C(aromatic)-O(ether)-C(propanol) | ~118° |
| Bond Angle | C-C-O(hydroxyl) | ~109.5° |
Note: The values in this table are illustrative, based on typical bond lengths and angles for similar functional groups, and represent the type of data obtained from DFT calculations.
Quantum chemical calculations are instrumental in modeling the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface, researchers can identify transition states, which are the high-energy intermediates between reactants and products. khanacademy.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. mdpi.com
For this compound, these methods could be used to study various reactions, such as its oxidation, ether cleavage, or dehydration. For example, modeling the dehydration of the alcohol moiety would involve calculating the energy profile for the elimination of a water molecule to form an alkene. arxiv.org Computational studies on similar alcohols, like propanol, have shown that DFT can effectively determine the reaction enthalpy and activation barriers for such transformations. arxiv.orgresearchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. researchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. mdpi.com
QSAR/QSPR models are powerful tools for predicting the behavior of untested chemicals, thereby reducing the need for extensive experimental work. researchgate.net For a class of compounds like substituted phenoxy propanols, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility based on calculated molecular descriptors. researchgate.netoecd.org Similarly, a QSAR model could predict a biological effect, such as antimicrobial activity or toxicity, for this compound by correlating its structural features with the observed activity of related compounds. nih.govpensoft.net
The development of a robust QSAR/QSPR model involves two key components: molecular descriptors and statistical analysis. openmedicinalchemistryjournal.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.
Geometrical descriptors: Based on the 3D structure, including molecular size and shape.
Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment, polarizability, and HOMO/LUMO energies.
Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to lipophilicity. researchgate.net
Once descriptors are calculated for a set of molecules, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property or activity of interest. openmedicinalchemistryjournal.com The validity and predictive power of the model are then assessed through rigorous internal and external validation techniques. pensoft.net
Table 2: Common Classes of Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Molecular composition |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and charge distribution |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level.
For this compound, an MD simulation could be used to study its conformational dynamics, revealing which molecular shapes (conformers) are most prevalent and how the molecule transitions between them. It can also be used to simulate the compound in different environments, such as in a solvent like water or in a mixture with other chemicals. This allows for the investigation of solvation processes, the calculation of properties like the diffusion coefficient, and the analysis of intermolecular interactions (e.g., hydrogen bonding) between the solute and solvent molecules. In the context of drug discovery, MD simulations are often used to study the binding of a ligand to a protein target, providing insights into the stability and dynamics of the complex. nih.gov
Conformational Dynamics and Intermolecular Interactions
The conformational landscape of this compound, a molecule characterized by a flexible propanol chain linked to a substituted aromatic ring, is a critical determinant of its chemical behavior and interactions. While direct computational studies on this specific molecule are not extensively available in public literature, valuable insights can be drawn from conformational analyses of structurally similar aryloxypropanolamines. These related compounds suggest that the molecule likely exists in a dynamic equilibrium of various conformers, influenced by the rotational freedom around its single bonds.
A significant factor governing the conformational preference in similar 1-alkylamino-3-aryloxy-2-propanols is the potential for intramolecular hydrogen bonding. In nonpolar environments, it is plausible that this compound adopts a stable, rigid conformation. This conformation is likely stabilized by a hydrogen bond between the hydroxyl group on the propanol backbone and the ether oxygen, creating a pseudo-cyclic structure. This intramolecular interaction would significantly restrict the molecule's flexibility, favoring a specific spatial arrangement of the methylphenoxy group relative to the propanol moiety.
The intermolecular interactions of this compound are dictated by its functional groups. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for interactions with other polar molecules. The ether linkage provides another site for hydrogen bond acceptance. The aromatic ring, with its delocalized π-electron system, can engage in π-π stacking and other non-covalent interactions with other aromatic systems. The methyl group on the phenoxy ring introduces steric hindrance that can influence how the molecule approaches and interacts with other molecules, and also contributes to van der Waals interactions. In the context of biological systems, these intermolecular forces are crucial for the binding of similar molecules to receptor sites.
Solvent Effects and System Behavior Modeling
The behavior of this compound in different environments is heavily influenced by the surrounding solvent. The nature of the solvent can significantly alter the conformational equilibrium and the strength of intermolecular interactions. Computational modeling is an essential tool for predicting and understanding these solvent effects.
In polar protic solvents, such as water or alcohols, the solvent molecules can form strong hydrogen bonds with the hydroxyl and ether groups of this compound. This intermolecular hydrogen bonding with the solvent can disrupt the intramolecular hydrogen bond that may stabilize the molecule's conformation in nonpolar environments. As a result, in polar solvents, the molecule is expected to exhibit greater conformational flexibility, with a wider distribution of accessible conformers. The solvent's polarity will also influence the solubility and aggregation behavior of the compound.
In nonpolar, aprotic solvents, the propensity for intramolecular hydrogen bonding is increased, leading to a more folded and rigid conformation. The primary intermolecular interactions in such environments would be weaker van der Waals forces.
Computational models, such as molecular dynamics simulations, can be employed to simulate the behavior of this compound in various solvent environments. These simulations can provide detailed information on the preferred conformations, the dynamics of conformational changes, and the specific interactions with solvent molecules. By modeling the system at an atomistic level, it is possible to derive thermodynamic and kinetic parameters that describe the influence of the solvent on the molecule's behavior. For instance, such models could predict the relative populations of different conformers in solvents of varying polarity.
The following table provides a hypothetical representation of how key interaction parameters might vary between a polar and a nonpolar solvent, based on general principles of solvent effects on similar molecules.
| Solvent Type | Predominant Conformation | Primary Intermolecular Interactions with Solvent | Expected Solubility |
| Polar (e.g., Water) | Extended/Flexible | Hydrogen Bonding | Higher |
| Nonpolar (e.g., Hexane) | Folded/Rigid (Intramolecular H-bond) | Van der Waals Forces | Lower |
Analytical Method Development for Research Applications
Chromatographic Methodologies
Chromatographic separation techniques are paramount in the analytical chemistry of 1-(2-Methylphenoxy)-2-propanol. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility, thermal stability, and the specific analytical goal, such as quantification, impurity profiling, or enantiomeric purity assessment.
HPLC is a versatile and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. Method development in HPLC involves the strategic selection of a stationary phase, mobile phase, and detector to achieve the desired separation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of this compound and related compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.
Development of a quantitative RP-HPLC method for a compound structurally similar to this compound, such as Mephenesin (B1676209) [3-(o-tolyloxy)-1,2-propanediol], provides a strong blueprint for its analysis. researchgate.netnih.gov A typical method employs a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecylsilane. The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. ijpsr.com The pH of the mobile phase can be adjusted to control the ionization state of the analyte and any acidic or basic impurities, thereby influencing their retention and peak shape. phenomenex.com
For quantification, a UV detector is commonly used, with the detection wavelength set at a value where the analyte exhibits significant absorbance, for instance, 221 nm or 212 nm for structurally related phenoxy compounds. nih.govijpsr.com Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and specificity. ijpsr.com
Table 1: Illustrative RP-HPLC Method Parameters for Quantification
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Methanol: Water (70:30, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 221 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
| Retention Time | ~3.9 min |
This table is a representative example based on methods developed for the closely related compound Mephenesin. nih.gov
Table 2: Representative Linearity and Recovery Data
| Parameter | Mephenesin |
| Linearity Range | 50-300 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Recovery | 99.06 - 100.60% |
This table illustrates typical validation data from studies on Mephenesin, which would be expected to be similar for this compound. nih.gov
Since this compound contains a chiral center at the C2 position of the propanol (B110389) backbone, it exists as a pair of enantiomers. Assessing the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the premier technique for separating and quantifying these enantiomers. phenomenex.com
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds, including phenoxy-propanol derivatives. csfarmacie.cz The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. ceon.rs
Method development for chiral separations often involves screening different types of CSPs and mobile phases. phenomenex.com Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase conditions can be employed. csfarmacie.cz The choice of the alcohol modifier (e.g., ethanol, 2-propanol) in the mobile phase can significantly influence the separation selectivity and resolution. nih.gov For instance, the separation of 2-(phenoxy)propionate derivatives has been shown to be highly dependent on the stationary phase and the mobile phase composition. ntu.edu.tw
Table 3: Exemplar Chiral HPLC Method for a Phenoxy-propanol Isomer
| Parameter | Condition |
| Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / 2-Propanol (90/10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Retention Time (k1') | 5.3 |
| Retention Time (k2') | 6.4 |
| Separation Factor (α) | 1.21 |
| Resolution (Rs) | 2.19 |
This table is based on a representative application for the separation of the closely related isomer, 1-Phenoxy-2-propanol, and illustrates typical performance.
Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, making it a valuable tool for quality control and research.
Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and reliable method for the quantitative analysis of organic compounds. It is particularly useful for monitoring the formation of degradation products and synthetic intermediates, which may be more volatile than the parent compound. The FID offers high sensitivity, a wide linear range, and good stability, making it ideal for quantifying trace-level impurities. researchgate.net
In a typical GC-FID method, a capillary column with a suitable stationary phase (e.g., a modified polyethylene (B3416737) glycol or polysiloxane) is used to separate the components of a sample mixture. nih.gov The oven temperature is programmed to ramp up over time to facilitate the elution of compounds with different boiling points. The separated compounds are then detected by the FID, which generates a signal proportional to the mass of carbon atoms entering the flame. This allows for accurate quantification when calibrated with appropriate standards. ijpsdronline.com The method is valuable in stability studies where the compound is subjected to stress conditions (e.g., heat, acid, base, oxidation) to identify and quantify any resulting degradation products. researchgate.netunit.no
Table 4: General GC-FID Parameters for Quantitative Analysis
| Parameter | Typical Setting |
| Column | DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.53 mm, 1.0 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min) |
| Injection Mode | Split or Splitless |
This table provides a general framework for a GC-FID method that could be adapted for the analysis of degradation products of this compound.
Gas chromatography combined with mass spectrometry (GC-MS) is an indispensable tool for the identification of unknown compounds, such as metabolites and process impurities. escholarship.org The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each eluting component. jmchemsci.com This mass spectrum serves as a chemical fingerprint, providing information about the molecular weight and structure of the compound.
For non-volatile or polar metabolites, a derivatization step (e.g., silylation) is often employed prior to GC-MS analysis to increase their volatility and thermal stability. researchgate.net The identification of a compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra in a database (like the NIST library) or by interpreting the fragmentation pattern. researchgate.net The fragmentation of the molecular ion provides valuable structural clues. For example, the mass spectrum of the related compound 3-phenoxy-1,2-propanediol (B1222102) shows characteristic fragments that can help in elucidating the structure of unknown but related impurities. spectrabase.com This technique is crucial for understanding the metabolic fate of the compound in biological systems and for characterizing the impurity profile during synthesis. researchgate.net
Table 5: Common Mass Fragments Observed in Phenoxy-Alkanol Compounds
| m/z Value | Possible Fragment Interpretation |
| M+ | Molecular Ion |
| M-15 | Loss of a methyl (-CH₃) group |
| M-31 | Loss of a methoxy (B1213986) (-OCH₃) or hydroxymethyl (-CH₂OH) group |
| 94 | Phenoxy ion [C₆H₅O]⁺ |
| 77 | Phenyl ion [C₆H₅]⁺ |
| 43 | Propanol-related fragment [C₃H₇]⁺ or [CH₃CO]⁺ |
This table presents hypothetical but common fragmentation patterns based on the general principles of mass spectrometry for structurally related compounds.
Gas Chromatography (GC) Techniques
Spectrophotometric Methods for Analytical Quantification
Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) spectroscopy, are fundamental in the quantitative analysis of pharmaceutical compounds. These techniques measure the absorption of light by a substance in solution. researchgate.net For a compound like this compound, which possesses a chromophore (the substituted benzene (B151609) ring), UV spectrophotometry can be a viable analytical tool. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
While specific spectrophotometric methods exclusively for the quantification of this compound are not extensively detailed in publicly available research, the methodology can be inferred from analytical techniques developed for structurally similar compounds, such as mephenesin and 2-phenoxyethanol (B1175444). nih.govnih.gov Typically, a UV-Vis spectrophotometer is used to scan a solution of the compound over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). researchgate.net This λmax is then used for quantitative measurements, as it provides the highest sensitivity and minimizes interference.
For instance, in the development of a high-performance liquid chromatography (HPLC) method for mephenesin, UV detection is commonly employed. nih.govijpsr.com The selection of the detection wavelength is a critical step. In one study, the simultaneous determination of mephenesin and diclofenac (B195802) diethylamine (B46881) utilized a detection wavelength of 212 nm. ijpsr.com Another method for 2-phenoxyethanol and other preservatives set the UV detection at 258 nm. nih.gov The choice of wavelength is determined by the spectral properties of the molecule.
The general procedure for developing a spectrophotometric method for this compound would involve:
Preparation of a Standard Solution: A precisely weighed amount of the pure compound is dissolved in a suitable solvent to prepare a stock solution of known concentration. The choice of solvent is crucial as it can influence the absorbance spectrum.
Determination of λmax: A dilute solution of the compound is scanned in the UV-Vis spectrophotometer, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance.
Calibration Curve: A series of solutions with decreasing concentrations are prepared from the stock solution. The absorbance of each solution is measured at the predetermined λmax. A graph of absorbance versus concentration is then plotted to create a calibration curve.
Sample Analysis: The absorbance of the sample solution of unknown concentration is measured at the λmax, and the concentration is determined by interpolating from the calibration curve.
It is important to note that direct UV spectrophotometry may be susceptible to interference from other components in a sample matrix that also absorb at the same wavelength. Therefore, this method is often coupled with a separation technique like HPLC to ensure specificity. nih.gov
Method Validation Principles in Analytical Research
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. iosrphr.org The principles of method validation are outlined in guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). europa.eu The key validation parameters include accuracy, precision, linearity, range, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). wjarr.comgavinpublishers.com
Accuracy, Precision, and Linearity Determinations
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by recovery studies, where a known amount of the pure analyte is added to a placebo or sample matrix and then analyzed. The percentage of the analyte recovered is calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). europa.eu
Example Data for Accuracy Assessment (Hypothetical for a related compound):
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.38 |
| 100% | 100 | 101.2 | 101.20 |
| 120% | 120 | 119.1 | 99.25 |
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. iosrphr.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels:
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-day precision): The precision within-laboratory variations, such as on different days, with different analysts, or different equipment. nih.gov
Reproducibility: The precision between laboratories (collaborative studies).
Example Data for Precision Assessment (Based on a method for a related compound): nih.gov
| Precision Level | Parameter | Concentration (µg/mL) | Measured Concentration (Mean ± SD) | % RSD |
| Repeatability (Intra-day) | Analyst 1, Day 1 | 100 | 100.5 ± 0.85 | 0.85 |
| Intermediate Precision (Inter-day) | Analyst 2, Day 2 | 100 | 101.2 ± 1.02 | 1.01 |
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com It is determined by analyzing a series of dilutions of a stock solution. The data is then plotted as absorbance versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²), y-intercept, and slope of the regression line are used to evaluate the linearity. An r² value close to 1 indicates a high degree of linearity.
Example Linearity Data (Hypothetical):
| Concentration (µg/mL) | Absorbance (AU) |
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
| 80 | 1.220 |
| 100 | 1.525 |
Linear Regression Analysis:
Slope: 0.0152
Y-intercept: 0.0005
Correlation Coefficient (r²): 0.9998
Robustness and Specificity Studies
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. fda.gov For a spectrophotometric method, these variations could include changes in the pH of the solvent, the wavelength of measurement, or the temperature. The robustness is typically assessed during the development phase of the method. fda.gov
Example of Robustness Study Parameters and Results (Hypothetical):
| Parameter Varied | Original Condition | Modified Condition | % Assay Change |
| Wavelength | 270 nm | 268 nm | 0.8 |
| 272 nm | -1.1 | ||
| pH of Solvent | 7.0 | 6.8 | 0.5 |
| 7.2 | -0.7 | ||
| Temperature | 25°C | 23°C | 0.3 |
| 27°C | -0.4 |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. pharmadevils.com For a spectrophotometric method, specificity can be demonstrated by showing that there is no interference from excipients or other potential impurities at the chosen analytical wavelength. This can be done by analyzing a placebo sample (a sample containing all components except the analyte) and demonstrating that it produces no significant signal. In HPLC-UV methods, specificity is often demonstrated by the resolution of the analyte peak from other peaks. nih.gov
Example of Specificity Assessment:
A solution containing the analyte and potential interfering substances (e.g., excipients, related compounds) is prepared.
The UV-Vis spectrum of this solution is compared to the spectrum of a pure solution of the analyte.
The absence of shifts in the λmax and the ability to accurately quantify the analyte in the mixture would indicate specificity.
In a chromatographic method, the peak for this compound should be well-resolved from any other peaks.
Insufficient Data Available for Environmental Fate and Degradation of this compound
A thorough review of available scientific literature reveals a significant lack of specific data regarding the environmental fate and degradation of the chemical compound this compound. While general principles of environmental chemistry can provide theoretical predictions, detailed experimental studies on its abiotic and biotic transformation, as well as its environmental partitioning, are not sufficiently documented to construct a comprehensive and scientifically rigorous article based on the requested detailed outline.
Information on closely related but structurally distinct compounds, such as phenoxypropanols without the methyl substituent or simpler aromatic compounds, is available. However, extrapolating this data to this compound would not meet the required standard of scientific accuracy for the specific substance . The presence and position of the methyl group on the phenoxy ring can significantly influence the compound's physical, chemical, and biological properties, including its degradation kinetics and pathways.
Consequently, providing in-depth, data-driven content for the following sections and subsections, as per the user's request, is not feasible at this time:
Environmental Fate and Degradation Studies
Environmental Partitioning and Transport Behavior: Quantitative data on the partitioning of 1-(2-Methylphenoxy)-2-propanol between environmental compartments such as soil, water, and air, which would inform its transport behavior, is not readily available.
To generate the requested article, dedicated environmental fate studies on this compound would be necessary. Such research would need to investigate its behavior under various environmental conditions to provide the specific and detailed findings required to populate the outlined sections. Without such direct evidence, any attempt to create the article would be speculative and would not adhere to the strict requirements for scientifically accurate and specific content.
Soil and Water Distribution Models
Quantitative models and experimental data detailing the distribution of this compound in soil and water are not available. To assess the behavior of a chemical in these environmental compartments, key parameters such as the soil organic carbon-water (B12546825) partition coefficient (Koc) are required. This coefficient helps predict the mobility of a substance in soil; a low Koc value suggests high mobility and a potential to leach into groundwater, while a high value indicates a tendency to adsorb to soil particles.
Without experimental or estimated Koc values for this compound, its potential for leaching, runoff, or persistence in soil and sediment cannot be accurately modeled or described. Therefore, no data table can be generated for its soil and water distribution.
Volatilization and Atmospheric Interactions
Information regarding the volatilization potential and subsequent atmospheric interactions of this compound is not available. The tendency of a chemical to volatilize from soil or water surfaces is often predicted using its Henry's Law constant and vapor pressure. Following volatilization, the persistence of a compound in the atmosphere is determined by its reaction rate with atmospheric oxidants, primarily hydroxyl radicals (•OH). This reaction rate is used to calculate the atmospheric lifetime of the compound. aparc-climate.org
Specific data on the Henry's Law constant, vapor pressure, and the rate of reaction with hydroxyl radicals for this compound could not be located. Consequently, its atmospheric lifetime and the nature of its degradation products in the atmosphere remain uncharacterized. No data table on its atmospheric properties can be provided.
Advanced Materials Science and Industrial Applications
Role in Polymer and Material Synthesis
The structural characteristics of 1-(2-Methylphenoxy)-2-propanol, particularly the methylphenoxy group, are instrumental in the synthesis of specialized polymers with tailored properties. This is most notable in the field of polyphosphazenes, a class of inorganic-organic hybrid polymers known for their versatility.
Polyphosphazenes with Methylphenoxy Moieties
Polyphosphazenes are distinguished by a flexible backbone of alternating phosphorus and nitrogen atoms. researchgate.net Their properties are highly tunable through the substitution of chlorine atoms on the precursor polymer, poly(dichlorophosphazene) (B1141720), with various organic side groups. researchgate.netumich.edunih.gov The introduction of aryloxy groups, such as methylphenoxy, is a common strategy to impart specific thermal, physical, and biological characteristics to the final polymer. researchgate.netresearchgate.net
The synthesis of poly(aryloxyphosphazenes) involves the reaction of poly(dichlorophosphazene) with a corresponding sodium aryloxide. dtic.mil For instance, the synthesis of poly[bis(o-methylphenoxy)phosphazene] was attempted to assess the steric size limit for substituents on the phosphazene chain. dtic.mil This reaction involves replacing the chlorine atoms on the polymer backbone with o-methylphenoxy groups. dtic.mil While complete substitution can be challenging due to steric hindrance from the ortho-substituted group, this method demonstrates the direct incorporation of the methylphenoxy moiety to create polymers with unique properties. dtic.mil The side groups attached to the phosphorus atoms are crucial in defining the characteristics of the resulting polyphosphazene. researchgate.net
| Step | Description | Key Reactants | Significance |
|---|---|---|---|
| 1 | Preparation of Poly(dichlorophosphazene) | Hexachlorocyclotriphosphazene | Creates the reactive inorganic polymer backbone. umich.edu |
| 2 | Macromolecular Substitution | Poly(dichlorophosphazene), Sodium aryloxide (e.g., Sodium o-methylphenoxide) | Attaches organic side groups, like methylphenoxy, to the backbone, defining the final polymer's properties. nih.govdtic.mil |
| 3 | Purification | Final Polymer, Solvents | Removes unreacted reagents and byproducts to yield the pure poly(aryloxyphosphazene). |
Development of Functional Nanofibers and Advanced Biomaterials
Polyphosphazenes featuring methylphenoxy side groups are valuable in the creation of advanced biomaterials, particularly in the form of nanofibers. nih.govacs.orgresearchgate.net These materials are noted for their biocompatibility, high-temperature stability, and low-temperature flexibility. nih.govacs.orgresearchgate.net Electrospinning is a versatile technique used to fabricate ultrathin fibers from these polymers, creating nonwoven meshes with a high surface area suitable for biomedical applications. researchgate.netnih.govacs.orgresearchgate.net
A key study focused on developing bead-free nonwoven nanofiber meshes from poly[bis(p-methylphenoxy)phosphazene] (PNmPh). nih.govacs.orgresearchgate.net Researchers investigated how process parameters like polymer concentration, solvent, and applied voltage affected the morphology and diameter of the resulting nanofibers. nih.govacs.orgresearchgate.net The study successfully produced bead-free, cylindrical nanofibers with a mean diameter of approximately 1.2 µm. nih.govacs.org
Crucially, these electrospun nanofiber mats demonstrated excellent biocompatibility. nih.govacs.orgresearchgate.net They supported the adhesion of bovine coronary artery endothelial cells and promoted both the adhesion and proliferation of osteoblast-like cells. nih.govacs.orgresearchgate.net These findings underscore the potential of methylphenoxy-substituted polyphosphazene nanofibers as scaffolding materials for tissue engineering and other advanced biomedical applications. nih.govacs.orgresearchgate.netmdpi.com The p-methylphenoxy side groups are thought to create a moderately hydrophobic environment that can enhance the activity of immobilized enzymes. mdpi.com
| Parameter | Finding/Observation | Source |
|---|---|---|
| Polymer | Poly[bis(p-methylphenoxy)phosphazene] (PNmPh) | nih.govacs.orgresearchgate.net |
| Solvent | Chloroform | nih.govacs.org |
| Optimal Concentration | 7% to 9% (wt/v) | nih.govacs.org |
| Resulting Fiber Morphology | Bead-free, cylindrical with slightly irregular surface topography | nih.govacs.orgresearchgate.net |
| Mean Fiber Diameter | ~1.2 µm | nih.govacs.org |
| Biomedical Performance | Supported adhesion and proliferation of endothelial and osteoblast-like cells | nih.govacs.orgresearchgate.net |
Application in Chemical Sensing Technologies
The application of polymers in chemical sensing is a growing field of research, where the interaction between a functionalized polymer and an analyte generates a detectable signal. While specific research detailing this compound or its derived polyphosphazenes in chemical sensors is not widely documented, the inherent properties of these polymers suggest potential in this area. Polyphosphazenes can be functionalized with a wide array of side groups, which allows for the design of materials with specific affinities for target molecules. umich.eduresearchgate.net For example, a polyphosphazene derivative with a formylphenoxy group has been synthesized for use in an amperometric glucose biosensor. researchgate.net This demonstrates the platform's adaptability for sensing applications. The immobilization of biologically active molecules on polymer surfaces is key for medical sensors and biotechnological processes. umich.edu Given the tunable surface properties and stability of polyphosphazenes, future research could explore the use of methylphenoxy-substituted variants as selective layers in sensors for detecting specific organic compounds.
Solvent Properties and Formulations (Research Perspective)
From a research and industrial formulation perspective, this compound is recognized as a versatile and effective solvent. lookchem.com It is a clear, colorless liquid with a mild odor and relatively low toxicity, making it a favorable choice in various applications. lookchem.com
Its primary utility lies in its ability to dissolve a wide range of resins and polymers. lookchem.com This characteristic is leveraged in several industries:
Coatings Industry : It acts as a solvent that enhances the performance of coatings by improving adhesion, durability, and resistance to environmental factors. lookchem.com
Adhesives Industry : It is used to improve the flow and bonding properties of adhesive formulations. lookchem.com Its low toxicity and mild odor are particularly beneficial for adhesives used in construction, automotive, and packaging. lookchem.com
Sealants Industry : In sealant formulations, it helps to dissolve various components, leading to high-quality products with excellent sealing capabilities. lookchem.com
Beyond these core areas, its properties make it suitable for use in other industrial products like cleaning agents, inks, and varnishes where a clear, low-toxicity solvent is required. lookchem.com The combination of its solvency power and favorable environmental and handling profile makes it a subject of interest for developing new and improved chemical formulations.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C10H14O2 | lookchem.com |
| Appearance | Clear, colorless liquid | lookchem.com |
| Odor | Mild | lookchem.com |
| Toxicity Profile | Relatively low toxicity | lookchem.com |
| Key Industrial Use | Solvent for resins and polymers | lookchem.com |
Precursor for Specialty Chemicals and Advanced Intermediates
The molecular structure of this compound, which contains both a secondary alcohol group and an ether linkage, positions it as a viable precursor for the synthesis of more complex specialty chemicals and advanced intermediates. The hydroxyl (-OH) group is a reactive site that can undergo a variety of chemical transformations, such as esterification, oxidation to a ketone, or conversion to an alkyl halide.
These potential reactions would allow it to serve as a building block for a range of molecules. For example, esterification could lead to specialty esters used as plasticizers or fragrance components. Its structural similarity to other chemical intermediates used in the synthesis of fine chemicals suggests its potential utility in these pathways. prepchem.comgoogle.com While it is often used as a solvent, its functional groups make it a candidate for further chemical modification into other valuable compounds.
Q & A
Q. Key considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from unreacted phenol or oligomers.
- Yield optimization requires monitoring reaction progress via TLC or HPLC .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
Existing literature often lacks consensus on properties like water solubility or logP. For example:
- Solubility : Some studies report limited aqueous solubility (~13 g/L at 25°C), while others suggest higher miscibility in polar solvents .
- logP : Predicted values range from 1.58 (experimental) to 1.98 (computational models like XLogP3) .
Q. Methodological recommendations :
- Validate experimentally using shake-flask or HPLC methods with internal standards.
- Cross-reference computational predictions (e.g., ChemAxon, ACD/Labs) with empirical data .
What analytical techniques are most effective for characterizing this compound and its derivatives?
- Structural confirmation :
- NMR : and NMR to identify ether linkage (δ 3.5–4.5 ppm for CH-O) and aromatic protons (δ 6.5–7.5 ppm) .
- FTIR : Peaks at 1100–1250 cm (C-O-C stretch) and 3400 cm (O-H stretch) .
- Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) .
Q. Advanced applications :
What are the key stability considerations for this compound under experimental storage and reaction conditions?
- Thermal stability : Decomposition observed above 200°C; avoid prolonged heating in open systems .
- Photostability : Susceptible to UV-induced oxidation; store in amber glass under inert gas (N) .
- Hydrolytic stability : Stable in neutral pH but degrades under strong acidic/basic conditions (e.g., >1M HCl/NaOH) .
Q. Experimental design tip :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
How does structural modification of this compound impact its biological activity, and what are the methodological challenges in SAR studies?
- Structure-activity relationship (SAR) :
- Phenyl ring substitution : Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances antimicrobial activity but reduces solubility .
- Propanol chain modification : Branching (e.g., isopropyl vs. n-propyl) alters pharmacokinetic properties .
Q. Challenges :
- Balancing lipophilicity (logP) and bioavailability during derivatization.
- Validating target specificity via enzyme inhibition assays (e.g., CYP450 isoforms) .
What are the current gaps in toxicological data for this compound, and how can researchers address them?
- Existing data : Classified as H302 (harmful if swallowed) and H319 (eye irritation), but carcinogenicity and chronic toxicity data are lacking .
- Recommended studies :
- In vitro assays (Ames test, micronucleus) for mutagenicity .
- In vivo rodent models (OECD 452) for subchronic toxicity .
Ethical note : Adhere to OECD/ICH guidelines for humane endpoints and dose selection .
How can computational modeling (e.g., DFT, MD simulations) enhance the study of this compound’s reactivity and interactions?
Q. Software tools :
- Gaussian 16 (thermodynamic properties), GROMACS (solvation dynamics) .
What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
